molecular formula C22H20O3S B2493832 1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 63472-09-3

1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No. B2493832
CAS RN: 63472-09-3
M. Wt: 364.46
InChI Key: KGMQCFDFHNIKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of sulfone derivatives that are pivotal in medicinal chemistry, synthetic organic chemistry, and materials science. Sulfones are known for their stability and are utilized in various chemical reactions and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of sulfone derivatives often involves strategies that ensure the introduction of the sulfonyl group into the organic framework efficiently. For instance, the synthesis of similar compounds, such as vinylsulfones and vinylsulfonamides, demonstrates the wide range of biological activities these compounds exhibit, mainly due to their role as enzyme inhibitors and their utility in synthetic organic chemistry as active dienophiles and Michael acceptors (Kharkov University Bulletin Chemical Series, 2020).

Scientific Research Applications

Chemical Synthesis and Structural Analysis:

  • The compound has been used in the synthesis of nonsteroidal antiandrogens, exploring the resolution of enantiomers and establishing their absolute configurations (Tucker et al., 1988).
  • It has also been a part of the synthetic process in biaryl-bis-sulfonamide preparations, contributing to metabolite formation studies and structure elucidation via techniques like mass spectrometry and nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
  • Research has been conducted on the synthesis of 4-substituted indole derivatives using this compound, highlighting its role in preparing intermediates for indole alkaloids and dopamine agonists (Fuji et al., 1992).

Pharmacological and Biological Activity

4. Studies have investigated its application in the chemoenzymatic synthesis of Odanacatib precursors, focusing on bioreduction processes using alcohol dehydrogenases (González-Martínez et al., 2019).

  • Research on the stereochemistry of reactions involving this compound has been conducted, providing insights into chemo- and stereoselective processes (Arnone et al., 1995).

Material Science and Engineering

6. The compound has been used in the formation of diastereomers of β-hydroxy sulfoxides through biotransformation studies, showing its utility in material science (Holland et al., 2002).

  • It has also been part of the study in the synthesis and structural analysis of metal complexes, contributing to the field of inorganic chemistry (Bermejo et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not known as it might not have been studied yet .

Safety and Hazards

The safety and hazards of this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3S/c1-17-7-13-21(14-8-17)26(24,25)16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMQCFDFHNIKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63472-09-3
Record name 1-(1,1'-BIPHENYL)-4-YL-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.